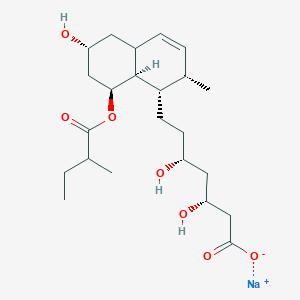![molecular formula C17H12ClN5O2S B237871 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cell division and DNA synthesis. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and proliferation of certain microorganisms, including bacteria and fungi. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms, making it a useful tool for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves several steps, including the reaction of 4-chlorophenol with 4-(1,2,4-triazol-3-yl)benzenamine to produce 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)thiocarbamoyl chloride, which is further reacted with N-(2-acetamido)acetamide to produce the final compound.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. In materials science, this compound has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
特性
製品名 |
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide |
|---|---|
分子式 |
C17H12ClN5O2S |
分子量 |
385.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-3-7-14(8-4-12)25-9-15(24)20-13-5-1-11(2-6-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
InChIキー |
UPEQBPHYBPGFTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



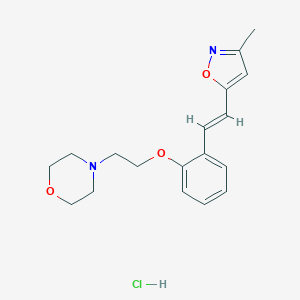

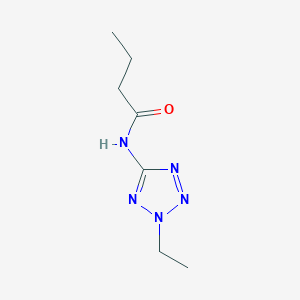
![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
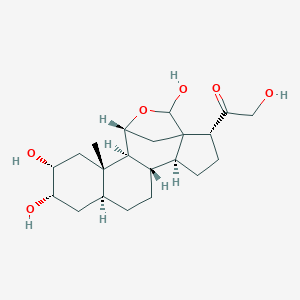

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
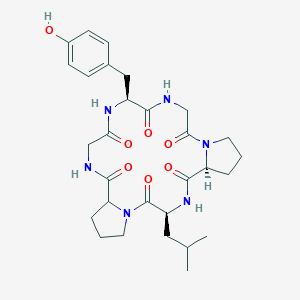
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
